REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([C:11]([O-:13])=[O:12])[C:8]([Cl:14])=[CH:7][C:3]=1[C:4]([O-:6])=[O:5].[Na+].[Na+]>[N+]([O-])([O-])=O.[Ag+]>[Cl:1][C:2]1[CH:10]=[C:9]([C:11]([OH:13])=[O:12])[C:8]([Cl:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:0.1.2,3.4|
|
Name
|
di-sodium 2,5-dichloroterephthalate
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)[O-])C=C(C(=C1)C(=O)[O-])Cl.[Na+].[Na+]
|
Name
|
|
Quantity
|
2 mol
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
WASH
|
Details
|
washing
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
decomposes at 298° C.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)C(=O)O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |